molecular formula C16H22BrNO4S B1311408 Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate CAS No. 887591-23-3

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate

Cat. No.: B1311408
CAS No.: 887591-23-3
M. Wt: 404.3 g/mol
InChI Key: FDNNFLGHYKULLI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate ( 936092-64-7) is a high-purity chemical intermediate primarily used in synthetic organic and medicinal chemistry research. This compound features a piperidine scaffold protected by a Boc (tert-butoxycarbonyl) group, a key feature for multi-step synthesis as it enhances stability and allows for selective deprotection. The 3-bromophenylsulfonyl moiety acts as a versatile functional handle for further cross-coupling reactions, making this reagent valuable for constructing more complex molecules. It is extensively employed in the research and development of active pharmaceutical ingredients (APIs) and other fine chemicals. The product is analyzed by techniques such as LCMS, HPLC, and NMR to ensure quality and is supplied with a Certificate of Analysis (COA) available upon request. This material is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or human use. Proper storage conditions are at room temperature.

Properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)sulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-7-13(8-10-18)23(20,21)14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNNFLGHYKULLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449430
Record name tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-23-3
Record name 1,1-Dimethylethyl 4-[(3-bromophenyl)sulfonyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887591-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of tert-butyl 4-aminopiperidine-1-carboxylate

  • This intermediate can be synthesized via palladium-catalyzed amination or Suzuki coupling starting from 3-bromoaniline and a boronate ester of tert-butyl 4-piperidinecarboxylate derivatives.
  • For example, 3-bromoaniline (27 µL, 0.25 mmol) reacts with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol) under Suzuki coupling conditions to yield tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate with moderate to good yields (~50%) after purification by flash chromatography.

Preparation of 3-bromophenylsulfonyl chloride

  • The 3-bromophenylsulfonyl chloride is typically prepared by chlorosulfonation of 3-bromobenzene or by oxidation of 3-bromothiophenol followed by chlorination.
  • This reagent is commercially available or can be synthesized by treatment of 3-bromobenzenesulfonic acid with thionyl chloride or phosphorus pentachloride.

Sulfonylation of tert-butyl 4-aminopiperidine-1-carboxylate

  • The key step involves reacting the amine intermediate with 3-bromophenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.
  • The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0°C to room temperature) to avoid side reactions.
  • The BOC protecting group remains stable under these conditions.
  • After completion, the reaction mixture is washed with water, brine, dried over sodium sulfate, and concentrated.
  • Purification is achieved by silica gel column chromatography using ethyl acetate/hexane mixtures to afford the target sulfonamide as a white solid with yields ranging from 70% to 90% depending on conditions.

Alternative Oxidation Route (if starting from sulfide)

  • In some methods, the sulfonyl group is introduced by oxidation of a thioether intermediate.
  • For example, tert-butyl 4-(3-bromophenylthio)piperidine-1-carboxylate can be oxidized to the sulfone using oxidants like m-chloroperbenzoic acid (m-CPBA).
  • This oxidation is performed in dichloromethane at 0°C to room temperature.
  • The sulfone product is then purified by chromatography.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Suzuki coupling to form amine 3-bromoaniline, boronate ester, Pd catalyst Dioxane/H2O Reflux ~50 Requires purification by flash chromatography
Preparation of sulfonyl chloride Chlorosulfonation or chlorination of sulfonic acid Various 0–25°C - Commercially available or synthesized in lab
Sulfonylation of amine 3-bromophenylsulfonyl chloride, base (Et3N) DCM or THF 0°C to RT 70–90 BOC group stable; purified by chromatography
Oxidation of thioether m-CPBA or similar oxidant DCM 0°C to RT 80–90 Alternative route via sulfone intermediate

Scientific Research Applications

Intermediate in Drug Synthesis

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate serves as an intermediate for synthesizing Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used in treating BRCA1 and BRCA2 mutant tumors, demonstrating efficacy in cancer therapy by exploiting the DNA repair deficiencies of these tumors .

NLRP3 Inhibitory Activity

Recent studies have investigated the compound's ability to modulate NLRP3 inflammasome activity, which is crucial in various inflammatory diseases. The synthesized derivatives of this compound were evaluated for their ability to inhibit NLRP3-dependent pyroptosis in macrophage models. The results indicated significant reductions in pyroptosis, suggesting potential therapeutic applications in inflammatory conditions .

Case Study 1: Niraparib Development

In the development of Niraparib, this compound was identified as a critical precursor. The synthesis pathway involved deprotection steps and coupling reactions that highlighted the compound's versatility as an intermediate. Clinical trials demonstrated Niraparib's effectiveness in prolonging progression-free survival in patients with ovarian cancer .

Case Study 2: Inflammation Modulation

A study focusing on the modulation of NLRP3 inflammasome revealed that compounds derived from this compound significantly inhibited IL-1β release from THP-1-derived macrophages. This finding positions the compound as a potential candidate for developing anti-inflammatory drugs targeting NLRP3 pathways .

Summary of Research Findings

Application AreaFindingsReferences
Drug Synthesis (Niraparib)Key intermediate for PARP inhibitor; effective against BRCA mutations
Inflammation ModulationInhibits NLRP3 inflammasome; reduces pyroptosis

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate involves its role as an intermediate in drug synthesis. For instance, in the synthesis of Niraparib, it contributes to the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound helps in the accumulation of DNA damage in cancer cells, leading to cell death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and functional properties of the target compound with analogs derived from the provided evidence:

Compound Name Molecular Formula Substituent/Functional Group Molecular Weight (g/mol) Key Properties
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate (Target) C₁₆H₂₁BrNO₄S 3-Bromophenylsulfonyl ~403.32 (calculated) Strong electron-withdrawing sulfonyl group; bromine enables cross-coupling
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate () C₁₇H₂₄BrNO₃ 4-Bromobenzyloxy ~386.28 Ether linkage increases lipophilicity; less polar than sulfonyl
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate () C₁₇H₂₀F₃NO₂ 2-(Trifluoromethyl)phenyl; dihydropyridine ring 328.34 Unsaturated ring enhances rigidity; trifluoromethyl improves metabolic stability
Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate () C₁₇H₂₄ClNO₂ 3-Chlorobenzyl 309.83 Chlorine offers moderate electronegativity; benzyl group increases flexibility
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate () C₁₈H₂₀F₄NO₃ 3-Oxo; 4-fluoro-3-(trifluoromethyl)phenyl ~389.35 Ketone enables hydrogen bonding; fluoro/trifluoromethyl enhance stability

Biological Activity

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22BrNO4SC_{16}H_{22}BrNO_4S. The compound features a piperidine ring substituted with a tert-butyl group and a sulfonyl moiety attached to a bromophenyl group. Its structural characteristics contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Derivative : The piperidine ring is synthesized using standard methods involving alkylation or acylation.
  • Sulfonation : The introduction of the sulfonyl group can be achieved through reactions with sulfonating agents.
  • Bromination : The bromine atom is introduced at the para position of the phenyl ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been studied for its potential as an enzyme inhibitor and a modulator of signaling pathways related to inflammation and cancer.

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation.
  • Cell Signaling Modulation : By interacting with cellular receptors, it may influence pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cell proliferation.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases.
  • Cancer Cell Line Studies : Research indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of COX enzymes
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. What safety protocols are essential for handling tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate?

Methodological Answer:

  • Respiratory and Dermal Protection : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or skin contact .
  • Eye Protection : Use safety goggles or face shields, and ensure eyewash stations are accessible in case of accidental exposure .
  • Fire Safety : Use CO₂ or dry chemical extinguishers for fires involving this compound. Avoid water jets, as they may spread flammable residues. Firefighters should use self-contained breathing apparatus (SCBA) and flame-retardant clothing .
  • Emergency Measures : In case of spills, evacuate non-essential personnel, contain the spill with inert absorbents, and dispose of waste via certified hazardous waste protocols .

Q. How can the purity and structural identity of this compound be verified?

Methodological Answer:

  • Chromatography : Perform HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Compare retention times with standards .
  • Spectroscopic Analysis :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1H^1H), piperidine ring protons (δ 1.5–3.5 ppm), and sulfonyl/bromoaryl signals .
    • Mass Spectrometry : Use ESI-MS to detect the molecular ion peak at m/z corresponding to C16H21BrNO4S\text{C}_{16}\text{H}_{21}\text{BrNO}_4\text{S} (exact mass: ~418.0 Da) .

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

  • Physical State : Likely a solid at room temperature (similar analogs are light yellow solids) .
  • Solubility : Test solubility in DMSO (common solvent for sulfonamide derivatives) or dichloromethane for reaction conditions .
  • Stability : Store at –20°C under inert gas (argon) to prevent degradation of the sulfonyl and bromoaryl groups .

Advanced Research Questions

Q. How can synthetic routes be optimized for this compound?

Methodological Answer:

  • Step 1 : Piperidine Functionalization: React tert-butyl piperidine-1-carboxylate with 3-bromobenzenesulfonyl chloride in dichloromethane using triethylamine as a base. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .
  • Step 2 : Catalytic Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂) for potential coupling reactions. Use DMAP to enhance sulfonation efficiency .
  • Yield Improvement : Optimize stoichiometry (1.2 eq sulfonyl chloride) and reaction time (12–24 hrs) under nitrogen. Purify via flash chromatography (silica gel, gradient elution) .

Q. How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Example : If 1H^1H NMR shows unexpected splitting in the piperidine region:
    • Hypothesis 1 : Conformational isomerism due to restricted rotation of the sulfonyl group. Confirm via variable-temperature NMR (VT-NMR) to observe coalescence .
    • Hypothesis 2 : Residual solvent/DMSO interactions. Re-dissolve in CDCl₃ and compare spectra .
  • Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons unambiguously .

Q. What strategies are effective for studying its biological interactions?

Methodological Answer:

  • Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorometric assays using purified enzymes .
    • Cellular Uptake : Label the compound with 14C^{14}\text{C} or fluorescent tags (e.g., FITC) and quantify internalization in cell lines via LC-MS or flow cytometry .
  • Data Interpretation : Compare results with non-brominated analogs to assess the impact of the 3-bromo substituent on bioactivity .

Q. How to mitigate challenges in scalability during multi-step synthesis?

Methodological Answer:

  • Bottleneck Analysis : Identify low-yield steps (e.g., sulfonation) using process mass spectrometry (PAT tools) .
  • Solvent Selection : Replace dichloromethane with toluene for easier large-scale distillation .
  • Workflow Optimization : Implement continuous flow chemistry for sulfonylation steps to improve reproducibility and reduce reaction time .

Contradictions and Limitations in Existing Data

  • Toxicity Data : No acute or chronic toxicity data are available for this compound. Treat it as hazardous and adhere to ALARA principles .
  • Environmental Impact : Ecological persistence and bioaccumulation potential remain unstudied. Follow ISO 14044 guidelines for waste disposal .

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